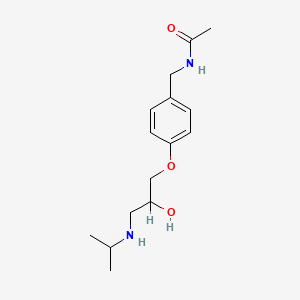
Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butyranilide core, substituted with a dimethylamino propyl group and additional methyl and ethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically involves the reaction of butyranilide with N-(3-(dimethylamino)propyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino propyl group allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl group but differs in the core structure.
N-(3-(dimethylamino)propyl)acetamide: Similar functional groups but with an acetamide core.
Stearamidopropyl dimethylamine: Used in hair conditioners, with similar amine functionality but different applications.
Uniqueness
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical behavior and wide range of applications in various fields .
Properties
CAS No. |
20682-39-7 |
|---|---|
Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C19H32N2O/c1-7-17(8-2)19(22)21(14-10-13-20(5)6)18-15(3)11-9-12-16(18)4/h9,11-12,17H,7-8,10,13-14H2,1-6H3 |
InChI Key |
PYKPLWGKLSNAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CCCN(C)C)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


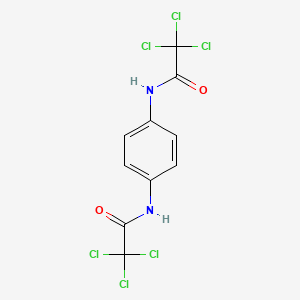
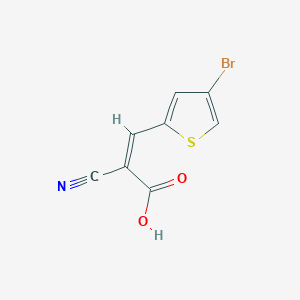


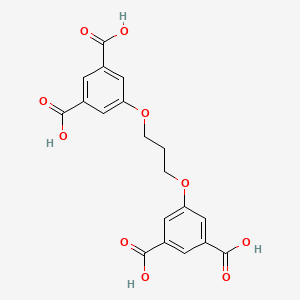
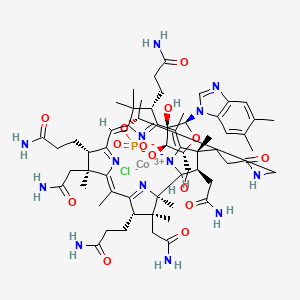
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
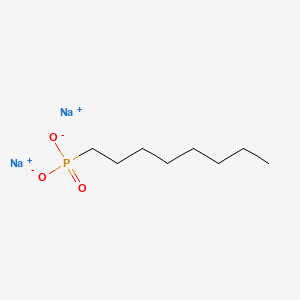
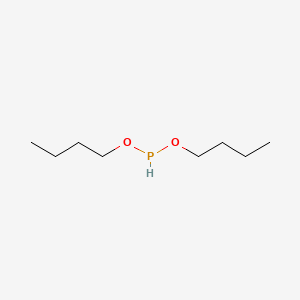

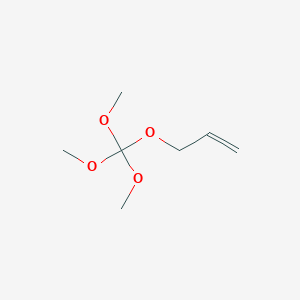
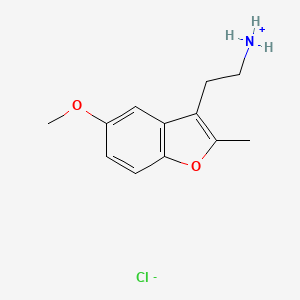
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
